N-[(4-allyl-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-4-chlorobenzenesulfonamide
CAS No.: 338422-25-6
Cat. No.: VC4517068
Molecular Formula: C20H18ClF3N4O2S2
Molecular Weight: 502.96
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 338422-25-6 |
|---|---|
| Molecular Formula | C20H18ClF3N4O2S2 |
| Molecular Weight | 502.96 |
| IUPAC Name | 4-chloro-N-[[4-prop-2-enyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]benzenesulfonamide |
| Standard InChI | InChI=1S/C20H18ClF3N4O2S2/c1-2-11-28-18(12-25-32(29,30)17-9-7-16(21)8-10-17)26-27-19(28)31-13-14-3-5-15(6-4-14)20(22,23)24/h2-10,25H,1,11-13H2 |
| Standard InChI Key | DQVXUTYPSLVEGL-UHFFFAOYSA-N |
| SMILES | C=CCN1C(=NN=C1SCC2=CC=C(C=C2)C(F)(F)F)CNS(=O)(=O)C3=CC=C(C=C3)Cl |
Introduction
N-[(4-allyl-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-4-chlorobenzenesulfonamide is a synthetic compound belonging to the class of sulfonamides, characterized by its unique triazole ring system and trifluoromethyl substitution. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as an antimicrobial and anticancer agent.
Synthesis
The synthesis of this compound involves multi-step organic reactions, typically starting with the preparation of the triazole core. The allyl group and trifluoromethyl benzyl sulfanyl chain are introduced through nucleophilic substitution or coupling reactions. The final step includes the sulfonamide functionalization using chlorobenzenesulfonyl chloride.
Antimicrobial Activity
Sulfonamides with triazole rings have demonstrated significant antimicrobial properties. The trifluoromethyl substitution enhances membrane permeability in microbial cells, increasing efficacy .
Anticancer Potential
Preliminary studies on similar compounds suggest that the sulfonamide scaffold can inhibit cancer cell proliferation by targeting enzymes like carbonic anhydrase or inducing apoptosis in cancer cells .
Antimalarial Applications
Triazole-based sulfonamides have been explored for their antimalarial properties due to their ability to inhibit dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis .
Molecular Docking Studies
Computational docking studies have shown that similar compounds bind effectively to active sites of enzymes like DHPS or carbonic anhydrase. These interactions are stabilized by hydrogen bonds and hydrophobic interactions involving the trifluoromethyl group and sulfonamide moiety .
Pharmacokinetics and Toxicity
While specific pharmacokinetic data for this compound is unavailable, related sulfonamides exhibit:
-
Moderate bioavailability due to their polar nature.
-
Low toxicity at therapeutic doses but potential for hypersensitivity reactions due to the sulfonamide group.
Applications in Medicinal Chemistry
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume